An In-depth Technical Guide to Lanraplenib: A Spleen Tyrosine Kinase (SYK) Inhibitor
An In-depth Technical Guide to Lanraplenib: A Spleen Tyrosine Kinase (SYK) Inhibitor
This technical guide provides a comprehensive overview of lanraplenib (GS-9876), a second-generation, orally bioavailable, and selective inhibitor of Spleen Tyrosine Kinase (SYK). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, preclinical data, and clinical development of SYK inhibitors for autoimmune and inflammatory diseases.
Introduction to Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a 72 kDa non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction for a variety of immune cells.[1][2][3] It is critically involved in mediating signaling from immunoreceptors, including the B-cell receptor (BCR) in B-cells, Fc receptors (FcR) on mast cells, macrophages, and neutrophils, and C-type lectin receptors.[1][2][4][5] SYK is highly expressed in hematopoietic cells but is found at very low levels in mature T-cells, which may limit the potential for broad immunosuppression with selective SYK inhibition.[5] Upon receptor activation, SYK triggers downstream signaling cascades that lead to cellular proliferation, differentiation, and the production of inflammatory cytokines, making it a key therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[2]
Lanraplenib (GS-9876) was developed as a potent, highly selective, second-generation SYK inhibitor.[5] It was designed to improve upon first-generation inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by avoiding drug-drug interactions with proton pump inhibitors (PPIs), a limitation that hindered the development of its predecessor for inflammatory diseases.[5][6]
Mechanism of Action of Lanraplenib
Lanraplenib is an ATP-competitive inhibitor that binds to the active site of the SYK kinase domain.[7] This binding prevents the phosphorylation and subsequent activation of SYK, thereby blocking multiple downstream signaling pathways.[2]
The SYK Signaling Pathway
The canonical SYK signaling pathway is initiated by the ligation of an immunoreceptor. This event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the cytoplasmic tails of the receptor complex by Src-family kinases.[5] SYK is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains, leading to its activation.[3][5]
Once activated, SYK autophosphorylates and phosphorylates a range of downstream effector proteins, including B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[5] This initiates signaling through several key pathways, such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[5] The culmination of this signaling cascade is the activation of transcription factors like NF-κB and NFAT, leading to the expression of genes involved in inflammation, cell survival, and proliferation.[1][4]
Quantitative Data on Lanraplenib Activity
Lanraplenib has demonstrated potent inhibitory activity in a range of biochemical and cell-based assays.
Biochemical and Cellular Potency
The potency of lanraplenib has been quantified through various in vitro experiments, demonstrating its ability to inhibit SYK directly and to block downstream cellular functions.
| Assay Type | Target/Cell Type | Parameter | Value (nM) | Reference |
| Biochemical Assay | Recombinant SYK | IC50 | 9.5 | [8][9] |
| Cellular Assays | Human B-Cells (Ramos) | EC50 (pBLNK, pAKT, etc.) | 24 - 51 | [5][8][9] |
| Human B-Cells | EC50 (CD69 Expression) | 112 ± 10 | [5][8][9] | |
| Human B-Cells | EC50 (CD86 Expression) | 164 ± 15 | [5][8][9] | |
| Human B-Cells | EC50 (Proliferation) | 108 ± 55 | [5][8][9] | |
| Human Macrophages | EC50 (TNFα Release) | 121 ± 77 | [5][8][9] | |
| Human Macrophages | EC50 (IL-1β Release) | 9 ± 17 | [5][8][9] | |
| Human T-Cells | EC50 (Proliferation) | 1291 ± 398 | [8] |
Table 1: Biochemical and Cellular Potency of Lanraplenib.
Kinase Selectivity
Lanraplenib is a highly selective inhibitor for SYK. When tested against other kinases, it shows significantly lower potency, indicating a favorable selectivity profile.
| Kinase | Parameter | Value (nM) | Selectivity (Fold vs SYK) | Reference |
| SYK | IC50 | 13.5 (Biochemical) | 1x | [5] |
| JAK2 | IC50 | 120 (Biochemical) | ~9x | [5] |
| SYK | EC50 (pBLNK, Cellular) | - | 1x | [5] |
| JAK2 | EC50 (pSTAT5, Cellular) | - | 48x | [5] |
Table 2: Selectivity Profile of Lanraplenib.
Pharmacokinetic Properties
Preclinical and clinical studies have defined the pharmacokinetic profile of lanraplenib, highlighting its suitability for once-daily oral administration.
| Species | Bioavailability (Oral) | Half-life (t½) | Key Finding | Reference |
| Preclinical (Rat, Dog) | 60 - 100% | Moderate | Well-absorbed with good oral exposure. | [5] |
| Human | Not specified | 21.3 - 24.6 hours | Supports once-daily dosing regimen. | [5] |
| Human | Not applicable | Not applicable | No drug-drug interaction with proton pump inhibitors (omeprazole). | [5] |
Table 3: Pharmacokinetic Parameters of Lanraplenib.
Summary of Preclinical and Clinical Efficacy
Lanraplenib has been evaluated in animal models of autoimmune disease and in several Phase II clinical trials.
-
Preclinical Efficacy : In a rat model of collagen-induced arthritis (CIA), lanraplenib demonstrated a dose-dependent improvement in clinical scores and histopathology.[8] In the NZB/W murine model of lupus nephritis, lanraplenib treatment improved survival, prevented proteinuria, reduced kidney inflammation, and blocked disease-driven B-cell maturation.[10]
-
Clinical Efficacy : Lanraplenib has been studied in patients with various autoimmune diseases, including lupus membranous nephropathy (LMN), cutaneous lupus erythematosus (CLE), and Sjögren's syndrome.[11][12][13] The results have been mixed. In a small study of LMN, the lanraplenib group had a high dropout rate and showed no reduction in urine protein.[14][15] Similarly, a Phase II study in CLE did not meet its primary endpoint for change in disease severity score at week 12.[13] A study in Sjögren's syndrome also failed to show a significant difference from placebo for the primary endpoint.[12][16] While generally well-tolerated, these studies have not yet demonstrated clear clinical efficacy in these indications.[12][13][17]
| Indication | Phase | Key Efficacy Endpoint | Result | Reference |
| Lupus Membranous Nephropathy | II | % change in 24-hour urine protein at Week 16 | No reduction seen (-2.8%); high dropout rate. | [11][14][15] |
| Cutaneous Lupus Erythematosus | II | Change in CLASI-A score at Week 12 | Primary endpoint not met. | [13] |
| Sjögren's Syndrome | II | Proportion of patients with protocol-defined improvement at Week 12 | 42.3% vs 26.7% for placebo (P=0.16); not statistically significant. | [12][16] |
| Acute Myeloid Leukemia (AML) | Ib/II | Safety, pharmacokinetics, anti-leukemic activity (in combo with gilteritinib) | Ongoing | [18][19] |
Table 4: Summary of Lanraplenib Clinical Trial Data.
Key Experimental Protocols
The characterization of lanraplenib involved several key biochemical and cellular assays. Detailed methodologies are provided below.
SYK Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of SYK by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation : Prepare SYK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[20][21] Dilute recombinant SYK enzyme, polypeptide substrate (e.g., poly[Glu, Tyr]), and ATP to desired concentrations in the kinase buffer. Prepare serial dilutions of lanraplenib in buffer with a constant percentage of DMSO.
-
Kinase Reaction : In a 384-well plate, add 2 µL of SYK enzyme, 2 µL of lanraplenib or vehicle (DMSO control), and incubate for 15 minutes at room temperature.[21]
-
Initiation : Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation : Incubate the reaction for 60 minutes at 30°C.[22]
-
ATP Depletion : Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert the ADP generated by SYK into ATP. Incubate for 30-60 minutes at room temperature.[20][21]
-
Luminescence Reading : Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to SYK activity.
-
Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Filgotinib or lanraplenib in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rmdopen.bmj.com [rmdopen.bmj.com]
- 15. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and lanraplenib in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kronos presents preclinical data supporting lanraplenib anti-leukemic activity - TipRanks.com [tipranks.com]
- 19. Kronos Bio Announces First Patient Dosed in Phase 1b/2 Clinical Trial of Lanraplenib in Combination with Gilteritinib in Acute Myeloid Leukemia | KRON Stock News [stocktitan.net]
- 20. promega.com [promega.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
